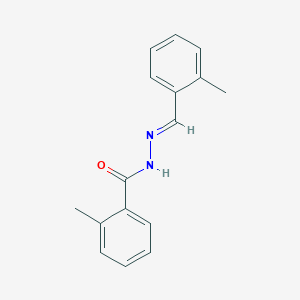

2-methyl-N'-(2-methylbenzylidene)benzohydrazide

Description

2-Methyl-N'-(2-methylbenzylidene)benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted with a 2-methyl group and a 2-methylbenzylidene moiety. This compound is synthesized via the condensation of 2-methylbenzohydrazide with 2-methylbenzaldehyde in ethanol or methanol under reflux conditions, typically catalyzed by glacial acetic acid . The crystal structure reveals a dihedral angle of 14.8° between the two aromatic rings, stabilized by intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯O interactions, which influence its stability and packing efficiency .

Benzohydrazides are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name |

2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-7-3-5-9-14(12)11-17-18-16(19)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZADMDJDGDPBJ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416324 | |

| Record name | AC1NSD28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-51-8 | |

| Record name | AC1NSD28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 2-methylbenzaldehyde with 2-methylbenzhydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions. The process is catalyst-free, making it environmentally friendly and efficient .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-(2-methylbenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of hydrazone derivatives, including 2-methyl-N'-(2-methylbenzylidene)benzohydrazide. Research indicates that this compound exhibits significant antibacterial activity against various pathogens:

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| 8.00 | Escherichia coli | |

| 5.00 | Candida albicans |

These findings suggest that the compound could be developed as a potential therapeutic agent against infections caused by resistant strains of bacteria and fungi .

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific molecular targets:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of oxidative stress leading to cell cycle arrest and apoptosis.

A notable study reported that derivatives of benzohydrazides showed IC50 values in the low micromolar range against these cell lines, indicating promising anticancer activity .

3. Anti-inflammatory Effects

Research has indicated that hydrazone derivatives can possess anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The study utilized broth microdilution methods to determine MIC values against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against gram-positive bacteria.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of benzohydrazones and tested their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising anticancer properties, leading to further exploration of their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-methyl-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Antimicrobial Activity

Compound 18 (4-[5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide) :

- Substituents : Incorporates a fluoro-benzimidazole group alongside the 2-methylbenzylidene moiety.

- Activity : Exhibits potent antimicrobial effects against Escherichia coli O157:H7 and Salmonella typhimurium with MIC values of 0.49–0.98 µg/mL. The fluoro-benzimidazole group enhances binding to bacterial phosphofructokinase-2, disrupting energy metabolism .

- Selectivity : Cytotoxicity (IC50 = 210.23 µg/mL) is 430-fold higher than its MIC, indicating high therapeutic safety .

Target Compound :

- Lacks the fluoro-benzimidazole group, suggesting reduced antimicrobial potency.

Structural and Electronic Effects

Compound (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () :

- Substituents : Hydroxy and trimethoxy groups increase polarity and hydrogen-bonding capacity.

- The hydroxy group facilitates intermolecular O–H⋯N hydrogen bonds, stabilizing the crystal lattice .

Target Compound :

- Methyl groups provide electron-donating effects but lack hydrogen-bonding donors, reducing solubility and limiting interactions with polar biological targets.

Corrosion Inhibition

2-Hydroxy-N′-((Thiophene-2-yl)methylene)benzohydrazide (HTMBH) :

Target Compound :

Anticancer Potential

3-Chloro-N′-(2-hydroxybenzylidene)-benzohydrazide (CHBH) :

Target Compound :

Crystallographic Insights :

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : Methyl groups in the target compound increase logP compared to hydroxy/methoxy analogs, favoring absorption but possibly reducing aqueous solubility .

- Cytotoxicity : Derivatives with heterocyclic moieties (e.g., benzimidazole in Compound 18) show higher selectivity indices, whereas methyl-substituted compounds may require structural optimization to minimize off-target effects .

Biological Activity

2-methyl-N'-(2-methylbenzylidene)benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the condensation reaction of 2-methylbenzaldehyde with benzohydrazide. The reaction typically proceeds under acidic conditions, leading to the formation of the hydrazone linkage:

Biological Activity Overview

Research indicates that derivatives of benzylidene benzohydrazides exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have reported that benzylidene hydrazones demonstrate significant antifungal and antibacterial properties.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase.

Enzyme Inhibition Studies

A notable study evaluated the inhibitory activity of various N'-substituted benzylidene benzohydrazides against α-glucosidase. The results showed that compounds exhibited IC50 values ranging from 0.01 to 648.90 µM, with some derivatives demonstrating significantly higher potency than acarbose, a standard drug used for managing diabetes:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 7a | 0.02 | Noncompetitive |

| 7h | 0.01 | Noncompetitive |

| Acarbose | 752.10 | Competitive |

This data suggests that modifications in the substituents on the hydrazone structure can enhance inhibitory activity against α-glucosidase, which is crucial for managing postprandial blood glucose levels .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored through various in vitro studies. For instance, one study reported that specific derivatives exhibited cytotoxicity in neuroblastoma and glioblastoma cell lines with low LC50 values, indicating high potency:

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| Compound 1 | U87 | 200 ± 60 |

| Compound 3 | Glioblastoma | >3000 |

These findings highlight the potential of these compounds as therapeutic agents in cancer treatment by targeting tumor cells more effectively than existing treatments .

Antimicrobial Activity

The antimicrobial efficacy of benzylidene benzohydrazides has also been documented. For example, a series of compounds were tested against Candida neoformans, revealing varying degrees of antifungal activity:

| Compound | MIC (μg/mL) |

|---|---|

| Compound A | <16 |

| Compound B | >16 |

These results indicate that structural modifications significantly influence the antifungal potency of these compounds .

Case Studies and Research Findings

- Antidiabetic Potential : A study demonstrated that certain hydrazone derivatives could effectively inhibit α-glucosidase, suggesting their utility in managing diabetes mellitus by delaying carbohydrate absorption .

- Cytotoxicity in Cancer Cells : Research on a specific derivative indicated it could induce apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity .

- Antifungal Activity : A comparative study highlighted that specific modifications to the hydrazone structure could enhance antifungal properties against resistant strains of fungi .

Q & A

Q. Advanced ADMET Modeling

- Molecular Docking : Identifies binding modes with targets like acetylcholinesterase (AChE). For example, the hydrazide bridge forms hydrogen bonds with Ser203 in AChE’s catalytic triad, while methyl groups enhance hydrophobic interactions .

- ADMET Prediction : Software like SwissADME evaluates:

How do coordination complexes of this compound enhance biological activity?

Advanced Structure-Activity Relationship (SAR)

Metal complexes (e.g., Zn²⁺, Cu²⁺) exhibit amplified antimicrobial effects due to:

- Increased Lipophilicity : Metal coordination improves membrane permeability. For example, [Zn(HL)I₂] shows MIC = 4 µg/mL against E. coli, versus 32 µg/mL for the free ligand .

- Redox Activity : Vanadium(V) complexes catalyze reactive oxygen species (ROS) generation, inducing oxidative stress in pathogens .

What crystallization strategies ensure high-quality single crystals for X-ray analysis?

Q. Advanced Crystallography

- Solvent Selection : Slow evaporation from DMSO:EtOH (1:3) yields diffraction-quality crystals by balancing solubility and nucleation rates .

- Temperature Gradients : Gradual cooling (0.5°C/hr) from 40°C to 25°C reduces lattice defects.

- SHELX Refinement : SHELXL-2018 refines anisotropic displacement parameters, with R1 < 0.05 for high-resolution (<1.0 Å) data .

How does substituent position influence the compound’s enzyme inhibition potency?

Q. Advanced SAR and QSAR

- Ortho vs. Para Substituents : Ortho-methyl groups on the benzylidene ring increase steric hindrance, reducing AChE inhibition (IC₅₀ > 100 µM), while para-methoxy derivatives enhance π-π stacking with Tyr337 (IC₅₀ ~ 15 µM) .

- Quantitative SAR (QSAR) : Hammett constants (σ) correlate electronic effects; electron-withdrawing groups (–Cl, –NO₂) improve redox-mediated activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.